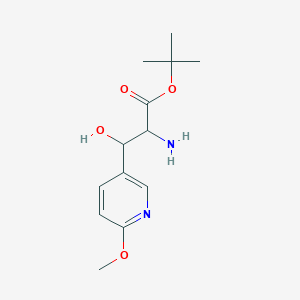![molecular formula C8H13N B13194180 Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
Bicyclo[2.2.2]oct-5-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[222]oct-5-en-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane framework with an amine group attached at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-5-en-2-amine typically involves the formation of the bicyclic framework followed by the introduction of the amine group. One common method involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[2.2.2]octene skeleton. Subsequent functionalization steps, such as amination, are then carried out to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]oct-5-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the bicyclic framework to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bicyclo[2.2.2]oct-5-en-2-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]oct-5-en-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and spatial orientation, which can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A saturated analog without the double bond and amine group.
Bicyclo[2.2.2]oct-5-en-2-one: Contains a ketone group instead of an amine.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A more complex derivative with multiple functional groups.
Uniqueness
Bicyclo[2.2.2]oct-5-en-2-amine is unique due to the presence of both the bicyclic framework and the amine group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions in biological systems and versatility in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H13N |
|---|---|
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
bicyclo[2.2.2]oct-5-en-2-amine |
InChI |
InChI=1S/C8H13N/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5,9H2 |
Clé InChI |
SHTMBSFKOKRCSH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


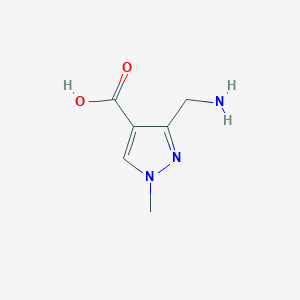
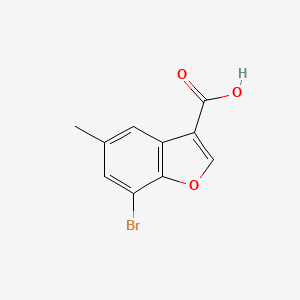
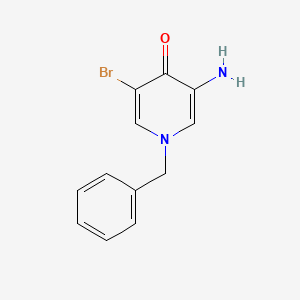

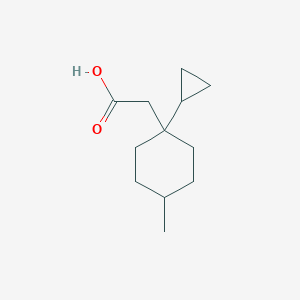
(propan-2-yl)amine](/img/structure/B13194122.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B13194123.png)
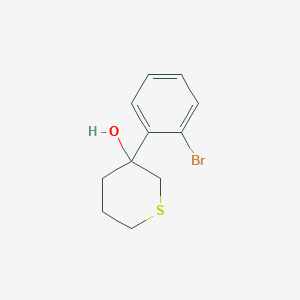
![2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13194132.png)
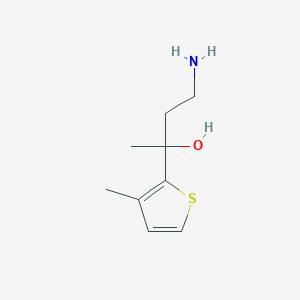

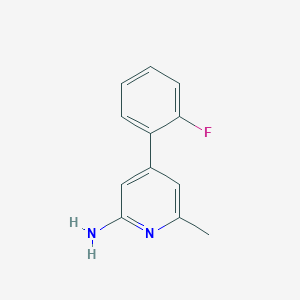
![tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13194171.png)
